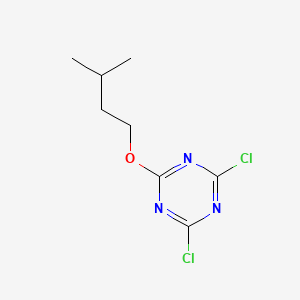![molecular formula C14H22BrNO B14590413 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-54-8](/img/structure/B14590413.png)
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenol group, and a methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenol group. The methylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, automated control systems, and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclopentyl ring or the phenol group.
Substitution: The methylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while substitution reactions may introduce new functional groups to the methylaminoethyl side chain.
Scientific Research Applications
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide include other cyclopentyl phenol derivatives and methylaminoethyl-substituted compounds. Examples include:
- 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol
- 4-[1-[2-(Ethylamino)ethyl]cyclopentyl]phenol
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the hydrobromide salt, which enhances its stability and solubility
Properties
CAS No. |
61321-54-8 |
|---|---|
Molecular Formula |
C14H22BrNO |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
4-[1-[2-(methylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-15-11-10-14(8-2-3-9-14)12-4-6-13(16)7-5-12;/h4-7,15-16H,2-3,8-11H2,1H3;1H |
InChI Key |
BXOJYQDTHJIDKK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1(CCCC1)C2=CC=C(C=C2)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
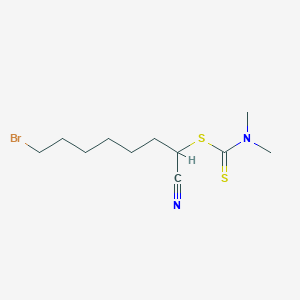
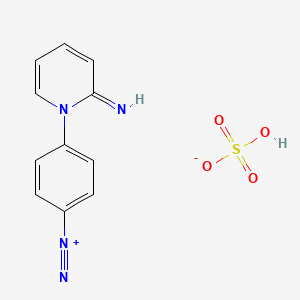
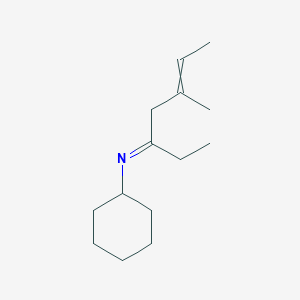
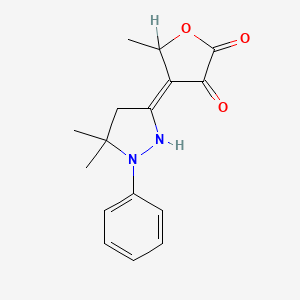
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)

methanone](/img/structure/B14590420.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
